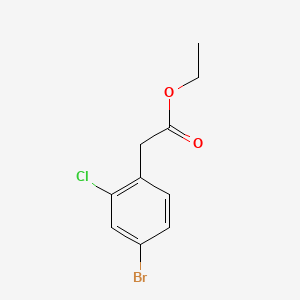
Methaqualone 6-Sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methaqualone 6-Sulfate is a derivative of methaqualone, a sedative-hypnotic drug that was first synthesized in the 1950s. Methaqualone itself gained popularity in the 1960s and 1970s for its use as a tranquilizer and treatment for insomnia. This compound is a sulfate ester of methaqualone, which may exhibit different pharmacological properties compared to its parent compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methaqualone 6-Sulfate typically involves the sulfation of methaqualone. The process begins with the preparation of methaqualone, which is synthesized through the cyclization of anthranilic acid derivatives with o-toluidine. The resulting methaqualone is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions: Methaqualone 6-Sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to methaqualone.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the sulfate group.
Major Products Formed:
Oxidation: Methaqualone sulfoxide, methaqualone sulfone.
Reduction: Methaqualone.
Substitution: Methaqualone derivatives with various functional groups.
科学的研究の応用
Methaqualone 6-Sulfate has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the synthesis of other chemical compounds and as a reagent in various industrial processes.
作用機序
Methaqualone 6-Sulfate exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, similar to methaqualone. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The sulfate group may alter the compound’s pharmacokinetics and receptor binding affinity, potentially resulting in different pharmacological properties compared to methaqualone.
類似化合物との比較
Methaqualone: The parent compound, known for its sedative-hypnotic effects.
Mecloqualone: An analog with similar pharmacological properties but different potency and duration of action.
Etaqualone: Another analog with similar effects but different chemical structure.
Uniqueness: Methaqualone 6-Sulfate is unique due to the presence of the sulfate group, which may influence its solubility, stability, and pharmacokinetics. This modification can lead to differences in its therapeutic and side effect profile compared to other methaqualone analogs.
特性
IUPAC Name |
[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-10-5-3-4-6-15(10)18-11(2)17-14-8-7-12(23-24(20,21)22)9-13(14)16(18)19/h3-9H,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZRNMIHUMAPHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OS(=O)(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857966 |
Source


|
| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67982-38-1 |
Source


|
| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)


![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
